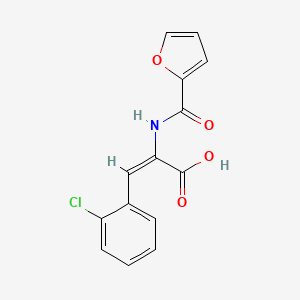
3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid, also known as CPFA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. CPFA is a member of the family of furoic acid derivatives, which are organic compounds that contain a furan ring and a carboxylic acid group.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell proliferation and inflammation. This compound has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation and cell survival. This compound has also been shown to inhibit the activity of the PI3K/Akt pathway, which is a signaling pathway that is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that this compound can induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. This compound has also been shown to modulate the expression of various genes that are involved in cell proliferation, apoptosis, and inflammation. In addition, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid for lab experiments is its high purity and stability, which makes it suitable for various biochemical and pharmacological assays. This compound is also relatively easy to synthesize, which makes it accessible to researchers who may not have access to more complex compounds. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. This limitation can be overcome by using appropriate solvents or by formulating this compound into a more soluble derivative.
未来方向
There are several future directions for research on 3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid. One area of interest is the development of new derivatives of this compound that have improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the elucidation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of this compound. This knowledge could lead to the development of new drugs that target these pathways for the treatment of cancer and inflammatory diseases. Finally, further studies are needed to evaluate the safety and efficacy of this compound in vivo, in order to determine its potential as a therapeutic agent.
合成方法
The synthesis of 3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid can be achieved through a multi-step process that involves the reaction of 2-furoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The resulting product is then subjected to a series of reactions, including the addition of acetic anhydride and hydrochloric acid, to yield this compound as a white crystalline solid. This synthesis method has been optimized to achieve high yields and purity of this compound, making it suitable for various scientific applications.
科学研究应用
3-(2-chlorophenyl)-2-(2-furoylamino)acrylic acid has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
In addition to its anticancer properties, this compound has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages, which are immune cells that play a key role in the inflammatory response. This compound has also been shown to reduce the severity of inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-10-5-2-1-4-9(10)8-11(14(18)19)16-13(17)12-6-3-7-20-12/h1-8H,(H,16,17)(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUBHDUHJCOKNG-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)NC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5329384.png)
![methyl 4,5-dimethoxy-2-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B5329389.png)
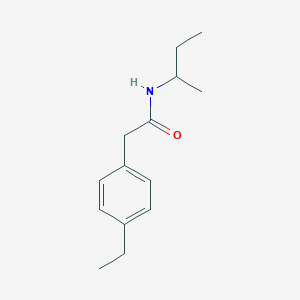

![3-(benzylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329425.png)
![3-(1H-pyrazol-5-yl)-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]carbonyl}piperidine](/img/structure/B5329431.png)
![(3R*,3aR*,7aR*)-1-(cyclopropylacetyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5329439.png)
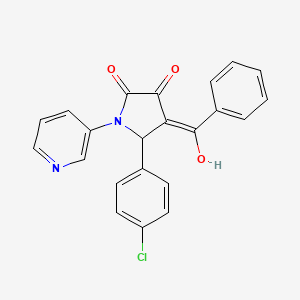
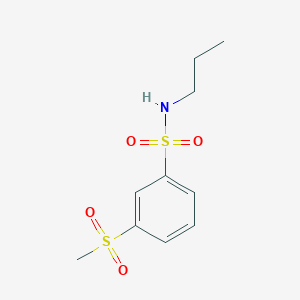
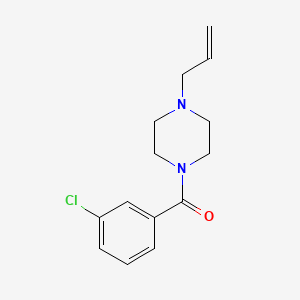
![2,6-dimethyl-4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5329478.png)

![1-{[2-chloro-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5329488.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)acrylonitrile](/img/structure/B5329490.png)